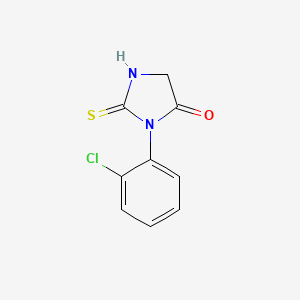

1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

CAS No.: 55327-42-9

Cat. No.: VC4383912

Molecular Formula: C9H7ClN2OS

Molecular Weight: 226.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55327-42-9 |

|---|---|

| Molecular Formula | C9H7ClN2OS |

| Molecular Weight | 226.68 |

| IUPAC Name | 3-(2-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |

| Standard InChI | InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) |

| Standard InChI Key | DZKPCKCNHUKXTN-UHFFFAOYSA-N |

| SMILES | C1C(=O)N(C(=S)N1)C2=CC=CC=C2Cl |

Introduction

Chemical Structure and Properties

Key Structural Features

The compound’s structure includes:

-

2-Chlorophenyl group: Electron-withdrawing chlorine substituent at the ortho position.

-

Sulfanyl group: A sulfur atom bonded to the imidazole ring, contributing to lipophilicity and potential redox activity.

-

Ketone group: Positioned at the 5-membered ring, enhancing stability and reactivity.

Synthesis and Preparation

Industrial Production Considerations

Large-scale synthesis may employ continuous flow reactors to optimize yield and purity, though specific protocols remain proprietary.

While direct data on 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is limited, its structural analogs suggest potential as:

-

Carbonic anhydrase inhibitors: Sulfanyl groups may enhance binding to enzyme active sites .

-

Antimicrobial agents: Chlorophenyl groups could disrupt bacterial membranes.

Mechanism of Action (Hypothetical)

Proposed Interactions

Based on structural analogs:

-

Enzyme Inhibition:

-

Anticancer Activity:

Limitations in Current Knowledge

No peer-reviewed studies explicitly confirm these mechanisms. Further in vitro and in vivo testing is required to validate hypotheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume